molecular formula C9H10F2O B2561592 (2R)-2-(2,6-Difluorophenyl)propan-1-ol CAS No. 2248200-60-2

(2R)-2-(2,6-Difluorophenyl)propan-1-ol

Cat. No.: B2561592
CAS No.: 2248200-60-2
M. Wt: 172.175
InChI Key: PCDSEZVBBHFTJV-LURJTMIESA-N
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Description

(2R)-2-(2,6-Difluorophenyl)propan-1-ol is a chiral secondary alcohol featuring a 2,6-difluorophenyl substituent.

Properties

IUPAC Name

(2R)-2-(2,6-difluorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6,12H,5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDSEZVBBHFTJV-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,6-Difluorophenyl)propan-1-ol typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable chiral catalyst to ensure the formation of the (2R) enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,6-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups to the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,6-difluoroacetophenone, while reduction could produce 2,6-difluorophenylethane.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(2,6-Difluorophenyl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its difluorophenyl group can interact with various biological targets, providing insights into molecular mechanisms.

Medicine

In medicine, this compound has potential applications as a precursor for pharmaceutical compounds. Its derivatives may exhibit therapeutic properties, making it a valuable compound for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-2-(2,6-Difluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The primary structural analogs differ in their aromatic substituents:

  • (2R)-2-(2,6-Difluorophenyl)propan-1-ol : Contains two electron-withdrawing fluorine atoms at the 2,6-positions of the phenyl ring.
  • (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol : Features two electron-donating methoxy (-OCH₃) groups at the same positions .

Key Implications :

  • Methoxy groups increase electron density, which may enhance resonance stabilization.
  • Steric Effects : Methoxy groups are bulkier than fluorine, which could influence steric interactions in chiral environments or binding sites.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property This compound (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol
Molecular Weight 172.16 g/mol (calculated*) 196.2 g/mol
Substituents 2,6-difluoro 2,6-dimethoxy
Purity Not reported ≥95%
Availability Commercial (assumed) Discontinued

*Calculated based on molecular formula C₉H₁₀F₂O.

Notable Observations:

  • The difluoro analog’s lower molecular weight (vs. dimethoxy) may contribute to differences in solubility and volatility.

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